Cas no 2138823-66-0 (6-bromo-4-chloro-N'-hydroxy-1,3-benzoxazole-2-carboximidamide)

6-Bromo-4-chloro-N'-hydroxy-1,3-benzoxazole-2-carboximidamide is a heterocyclic organic compound featuring a benzoxazole core functionalized with bromo and chloro substituents, along with a hydroxycarboximidamide group. This structure imparts unique reactivity, making it a valuable intermediate in medicinal chemistry and agrochemical research. The presence of both halogen and hydroxylamine-derived functional groups enhances its utility in cross-coupling reactions and the synthesis of bioactive molecules. Its well-defined chemical properties and stability under controlled conditions facilitate precise modifications, supporting applications in the development of pharmaceuticals and specialty chemicals. The compound’s purity and consistent performance make it suitable for rigorous synthetic workflows.
6-bromo-4-chloro-N'-hydroxy-1,3-benzoxazole-2-carboximidamide structure
2138823-66-0 structure
Product name:6-bromo-4-chloro-N'-hydroxy-1,3-benzoxazole-2-carboximidamide
CAS No:2138823-66-0
MF:C8H5BrClN3O2
MW:290.501199483871
CID:6223295
PubChem ID:165455611

6-bromo-4-chloro-N'-hydroxy-1,3-benzoxazole-2-carboximidamide Chemical and Physical Properties

Names and Identifiers

    • 2138823-66-0
    • 6-bromo-4-chloro-N'-hydroxy-1,3-benzoxazole-2-carboximidamide
    • EN300-715667
    • Inchi: 1S/C8H5BrClN3O2/c9-3-1-4(10)6-5(2-3)15-8(12-6)7(11)13-14/h1-2,14H,(H2,11,13)
    • InChI Key: FRYAAEFUKYXFLF-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C2=C(C=1)OC(/C(=N/O)/N)=N2)Cl

Computed Properties

  • Exact Mass: 288.92537g/mol
  • Monoisotopic Mass: 288.92537g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 279
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 84.6Ų

6-bromo-4-chloro-N'-hydroxy-1,3-benzoxazole-2-carboximidamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-715667-1.0g
6-bromo-4-chloro-N'-hydroxy-1,3-benzoxazole-2-carboximidamide
2138823-66-0
1g
$0.0 2023-06-06

Additional information on 6-bromo-4-chloro-N'-hydroxy-1,3-benzoxazole-2-carboximidamide

6-Bromo-4-chloro-N'-hydroxy-1,3-benzoxazole-2-carboximidamide (CAS No. 2138823-66-0): A Comprehensive Overview

6-Bromo-4-chloro-N'-hydroxy-1,3-benzoxazole-2-carboximidamide (CAS No. 2138823-66-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties and potential applications. This compound belongs to the benzoxazole family, a class of heterocyclic compounds known for their diverse biological activities. The presence of bromo and chloro substituents, along with the hydroxy-carboximidamide functional group, makes this molecule particularly interesting for drug discovery and material science applications.

One of the most frequently asked questions about 6-bromo-4-chloro-N'-hydroxy-1,3-benzoxazole-2-carboximidamide is its role in medicinal chemistry. Researchers have explored its potential as a building block for designing enzyme inhibitors, particularly those targeting inflammatory pathways. The compound's molecular structure allows for selective interactions with biological targets, making it a valuable candidate for developing novel therapeutics. Recent studies have also investigated its use in cancer research, where its ability to modulate specific cellular processes shows promise.

From a chemical perspective, 6-bromo-4-chloro-N'-hydroxy-1,3-benzoxazole-2-carboximidamide exhibits interesting physicochemical properties. The bromo and chloro groups contribute to its electron-withdrawing characteristics, which influence its reactivity in synthetic applications. The hydroxy-carboximidamide moiety adds versatility, enabling various derivatization strategies. These features make the compound particularly useful in organic synthesis, where it serves as an intermediate for more complex molecules.

The market for benzoxazole-based compounds has been growing steadily, driven by increasing demand in pharmaceutical and agrochemical industries. 6-Bromo-4-chloro-N'-hydroxy-1,3-benzoxazole-2-carboximidamide has seen rising interest from research institutions and specialty chemical suppliers. Its CAS number (2138823-66-0) is frequently searched in chemical databases, reflecting its importance in contemporary research. Suppliers often highlight its high purity grades (typically ≥95%) and availability in milligram to kilogram quantities to meet diverse research needs.

In the context of green chemistry trends, researchers are exploring more sustainable synthetic routes for 6-bromo-4-chloro-N'-hydroxy-1,3-benzoxazole-2-carboximidamide. Recent publications have focused on catalyst-free reactions and solvent optimization to reduce environmental impact. These developments align with the broader pharmaceutical industry's shift toward eco-friendly manufacturing processes, making this compound relevant to current sustainability discussions.

Analytical characterization of 6-bromo-4-chloro-N'-hydroxy-1,3-benzoxazole-2-carboximidamide typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and HPLC. These methods confirm the compound's identity and purity, which are crucial for research applications. The distinctive spectral signatures of this molecule, particularly the proton signals from its hydroxy-carboximidamide group, serve as important markers for quality control in chemical synthesis.

Looking ahead, the scientific community anticipates expanding applications for 6-bromo-4-chloro-N'-hydroxy-1,3-benzoxazole-2-carboximidamide in materials science. Preliminary studies suggest potential uses in organic electronics, where its conjugated system might contribute to charge transport properties. As research continues, this compound may bridge the gap between pharmaceutical chemistry and advanced material development, offering exciting interdisciplinary opportunities.

For researchers working with 6-bromo-4-chloro-N'-hydroxy-1,3-benzoxazole-2-carboximidamide, proper handling and storage recommendations include protection from moisture and light, typically at controlled room temperature. While not classified as hazardous under standard conditions, appropriate laboratory practices should always be followed when handling any chemical substance. The compound's stability profile makes it suitable for various experimental conditions, contributing to its popularity in chemical research.

The intellectual property landscape surrounding benzoxazole derivatives continues to evolve, with several patents mentioning 6-bromo-4-chloro-N'-hydroxy-1,3-benzoxazole-2-carboximidamide or closely related structures. These patents primarily focus on therapeutic applications, reflecting the compound's potential in drug development. Academic publications citing this molecule have increased steadily, indicating growing scientific interest across multiple disciplines.

In conclusion, 6-bromo-4-chloro-N'-hydroxy-1,3-benzoxazole-2-carboximidamide (CAS No. 2138823-66-0) represents a versatile chemical entity with significant potential across pharmaceutical, materials, and synthetic chemistry domains. Its unique structural features and emerging applications position it as a compound of continuing interest in scientific research and industrial development. As investigation into its properties and uses expands, this molecule will likely remain an important subject of study in the coming years.

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